molecular formula C14H10O2 B1417362 6-Ethynyl-naphthalene-2-carboxylic acid methyl ester CAS No. 1180526-20-8

6-Ethynyl-naphthalene-2-carboxylic acid methyl ester

Cat. No. B1417362
M. Wt: 210.23 g/mol
InChI Key: QBLGRVFKBUZBET-UHFFFAOYSA-N
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Description

  • Synonyms : Methyl 6-ethynyl-2-naphthoate; Methyl 6-ethynylnaphthalene-2-carboxylate .

Molecular Structure Analysis

The molecular structure of 6-Ethynyl-naphthalene-2-carboxylic acid methyl ester consists of a naphthalene core with an ethynyl group (C≡C) attached to the 6-position and a methyl ester group (COOCH3) at the 2-position . Refer to the NIST Chemistry WebBook for detailed structural information .

Scientific Research Applications

Crystal Structure Studies

6-Ethynyl-naphthalene-2-carboxylic acid methyl ester is structurally related to naphthalene-based carboxylic acids and esters, which have been studied for their crystal packing patterns. For instance, Mondal et al. (2008) examined the crystal packing of dicarboxylic acids and esters attached to a naphthalene ring, highlighting the role of weak intermolecular interactions in determining their structural arrangement in the lattice (Mondal, Karmakar, Singh, & Baruah, 2008).

Photodimerization Studies

Compounds similar to 6-Ethynyl-naphthalene-2-carboxylic acid methyl ester have been explored in the context of solid-state photodimerization. Ayala-Hurtado et al. (2007) reported on the photodimerization of ethyl coumarin-3-carboxylate derivatives and their alcoholysis derivatives, which is relevant to understanding the photoreactive behavior of similar naphthalene derivatives (Ayala-Hurtado et al., 2007).

Pharmacological Research

In pharmacological contexts, derivatives of naphthalene carboxylic acids, akin to 6-Ethynyl-naphthalene-2-carboxylic acid methyl ester, have been synthesized and evaluated. Baston et al. (2002) synthesized novel dihydro-naphthalene-2-carboxylic acids and assessed their inhibitory activity, indicating potential pharmacological applications (Baston, Salem, & Hartmann, 2002).

Polymer Synthesis

The related field of polymer chemistry has explored the use of naphthalene carboxamide esters in polymer synthesis. Mikami et al. (2011) investigated the polymerization of naphthalene carboxamide esters, offering insights into the polymerization behavior of similar naphthalene derivatives (Mikami, Daikuhara, Kasama, Yokoyama, & Yokozawa, 2011).

Liquid Crystal Research

Research in liquid crystals has also included naphthalene derivatives. Kohout et al. (2011) investigated bent-core liquid crystals based on naphthalene carboxylic acids, which is relevant to understanding the liquid crystalline properties of similar compounds (Kohout, Svoboda, Novotná, & Pociecha, 2011).

Catalytic and Synthetic Applications

Finally, in the field of catalysis and synthetic chemistry, derivatives of naphthalene carboxylic acids have been utilized. Kang et al. (2012) developed a method for synthesizing functionalized naphthalenes through platinum-catalyzed hydroarylation, which may be applicable to compounds like 6-Ethynyl-naphthalene-2-carboxylic acid methyl ester (Kang, Kim, Oh, & Lee, 2012).

properties

IUPAC Name

methyl 6-ethynylnaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-3-10-4-5-12-9-13(14(15)16-2)7-6-11(12)8-10/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLGRVFKBUZBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethynyl-naphthalene-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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